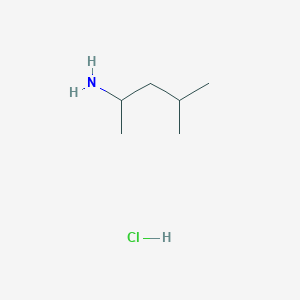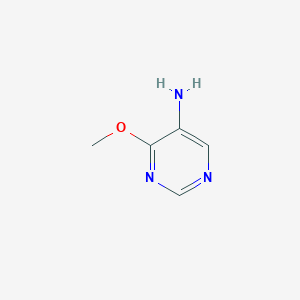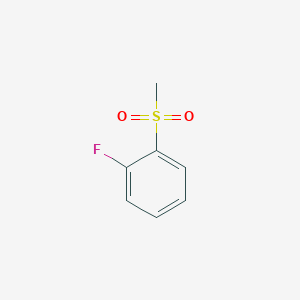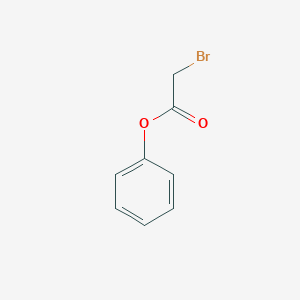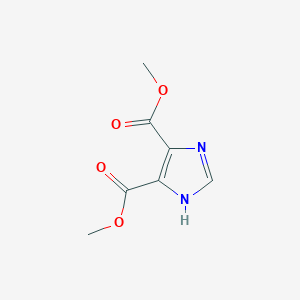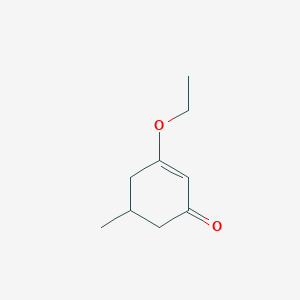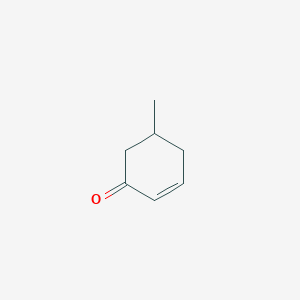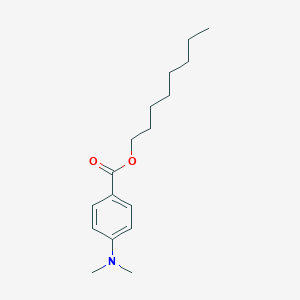
13-Hydroxytetradecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Hydroxytetradecanoic acid (13-HODE) is a monounsaturated fatty acid that is produced by the oxidation of linoleic acid. It is a bioactive lipid mediator that has been implicated in various physiological and pathological processes. 13-HODE has been shown to have anti-inflammatory, anti-tumor, and anti-atherosclerotic effects.
Applications De Recherche Scientifique
1. Analytical Chemistry: Lipopolysaccharide Determination
13-Hydroxytetradecanoic acid is utilized as a chemical marker in the determination of lipopolysaccharides. This application involves gas chromatography-mass spectrometry for analyzing lipopolysaccharide 3-hydroxy fatty acids, where the acid acts as a key component for detection and characterization in various environments (Mielniczuk et al., 1992).
2. Organic Synthesis: Method Development
Significant efforts have been made in synthesizing 13-Hydroxytetradecanoic acid, with methods achieving overall yields up to 52.48%. These methods have practical implications for industrial production and have been refined to avoid generating harmful byproducts (Yang Lirong, 2007).
3. Biomedical Research: Antifungal Properties
13-Hydroxytetradecanoic acid, derived from Lactobacillus plantarum, demonstrates antifungal properties. Its ability to inhibit different molds and yeasts at concentrations between 10 and 100 μg ml−1 positions it as a potential antifungal agent in various biomedical applications (Sjögren et al., 2003).
4. Lipid A Component Study in Bacteria
L-2-Hydroxytetradecanoic acid, closely related to 13-Hydroxytetradecanoic acid, has been identified as a minor constituent of lipid A in Salmonella lipopolysaccharides. Its presence and distribution in various enterobacterial lipopolysaccharides are significant for bacterial taxonomic studies (Bryn & Rietschel, 1978).
5. Chemical Engineering: Fungal Peroxygenase Synthesis
Recent advancements in chemical engineering have led to the use of fungal peroxygenase for the selective synthesis of 13-Hydroxytetradecanoic acid. This innovative approach highlights the potential of biocatalysts in industrial applications for producing hydroxy fatty acids with high regioselectivity and enantioselectivity (De Santos et al., 2022).
6. Materials Science: Polymerizable Surfactants
Biobased ω-hydroxytetradecanoic acid, a derivative of 13-Hydroxytetradecanoic acid, is used to create polymerizable surfactants with distinct physical properties. These surfactants have applications in emulsion polymerization, providing insights into the development of biobased materials (Hu et al., 2014).
Propriétés
Numéro CAS |
17278-73-8 |
|---|---|
Nom du produit |
13-Hydroxytetradecanoic acid |
Formule moléculaire |
C14H28O3 |
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
13-hydroxytetradecanoic acid |
InChI |
InChI=1S/C14H28O3/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) |
Clé InChI |
KNFJWKJXKURGQU-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCCCCCCC(=O)O)O |
SMILES canonique |
CC(CCCCCCCCCCCC(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



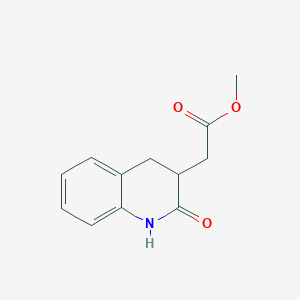
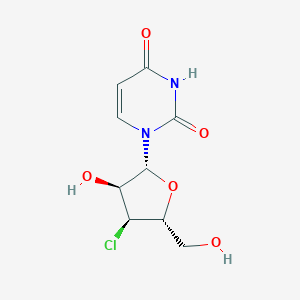
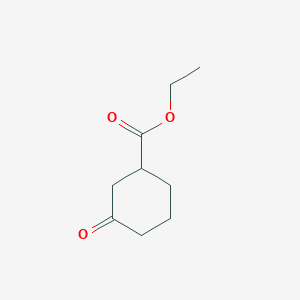
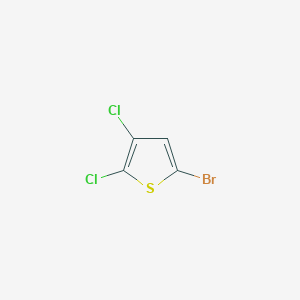

![(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone](/img/structure/B105185.png)
